molecular formula C18H18FN3O3S2 B2534395 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 933025-57-1

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2534395
M. Wt: 407.48
InChI Key: CCZSIDHCTGPVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antitumor Activity

A study explored N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity against human tumor cell lines. Compounds with benzothiazole and acetamide functionalities demonstrated considerable anticancer activity against specific cancer cell lines, indicating the potential of similar structures in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Kinase Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with kinase inhibitory and anticancer activities, showed that certain derivatives could inhibit Src kinase and exhibit significant anticancer effects against various cancer cell lines, suggesting the potential utility of similar compounds in targeted cancer therapy (Fallah-Tafti et al., 2011).

Dual Inhibition of PI3K/mTOR

Another study focused on compounds with benzothiazole and acetamide groups as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. These findings underline the importance of these moieties in designing compounds with potential applications in cancer treatment and other diseases involving PI3K/mTOR pathways (Stec et al., 2011).

Insecticidal Properties

A diverse range of heterocycles incorporating a thiadiazole moiety was synthesized and evaluated for insecticidal activity against the cotton leafworm. The research highlights the potential of such compounds in developing new insecticides, indicating the broader applicability of thiadiazole and acetamide derivatives in agricultural research (Fadda et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-2-10-22-15-8-3-4-9-16(15)27(24,25)21-18(22)26-12-17(23)20-14-7-5-6-13(19)11-14/h3-9,11H,2,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZSIDHCTGPVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

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